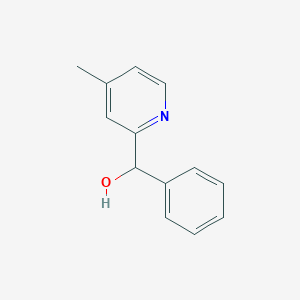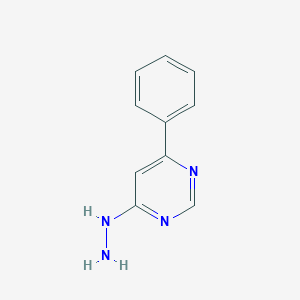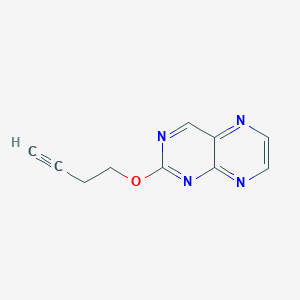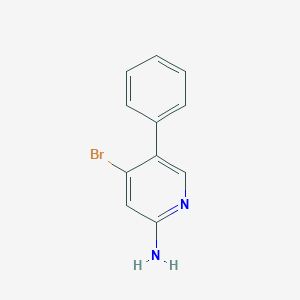![molecular formula C8H9NO4 B232502 (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione](/img/structure/B232502.png)
(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione, also known as ethyl pyruvate, is a chemical compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. Ethyl pyruvate is a derivative of pyruvic acid and has been shown to possess anti-inflammatory, antioxidant, and anti-apoptotic properties.
作用機序
The exact mechanism of action of (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate is not fully understood, but it is thought to act by modulating the expression of genes involved in inflammation and oxidative stress. It has been shown to inhibit the activation of NF-κB signaling pathways, which are involved in the production of pro-inflammatory cytokines. Additionally, (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant genes.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and antioxidant properties, (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate has been shown to possess anti-apoptotic properties by inhibiting the release of cytochrome c and reducing caspase-3 activity. It has also been shown to improve mitochondrial function and reduce mitochondrial damage in various disease models.
実験室実験の利点と制限
One of the advantages of using (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate in lab experiments is its low toxicity and high solubility in water. It can be easily administered to cells or animals without causing significant harm. Additionally, (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate has been shown to be stable at room temperature and can be stored for long periods of time. However, one limitation of using (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate is its potential to interfere with other cellular processes, such as glycolysis, due to its structural similarity to pyruvic acid.
将来の方向性
There are several potential future directions for the study of (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate. One area of interest is its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate has been shown to possess neuroprotective properties and may have potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanisms of action of (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate and its potential therapeutic applications in various diseases.
In conclusion, (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate is a promising compound with unique properties and potential therapeutic applications. Its anti-inflammatory, antioxidant, and anti-apoptotic properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
合成法
Ethyl pyruvate can be synthesized through a variety of methods, including the esterification of pyruvic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. Another method involves the reaction of (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione alcohol with di(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione oxalate in the presence of a catalyst, followed by hydrolysis of the resulting (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione oxalate to produce (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate.
科学的研究の応用
Ethyl pyruvate has been extensively studied for its potential therapeutic applications in a variety of diseases, including sepsis, traumatic brain injury, and ischemia-reperfusion injury. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the activation of NF-κB signaling pathways. Additionally, (3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione pyruvate has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
特性
製品名 |
(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione |
|---|---|
分子式 |
C8H9NO4 |
分子量 |
183.16 g/mol |
IUPAC名 |
(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione |
InChI |
InChI=1S/C8H9NO4/c1-2-13-8(12)5-3-4-6(10)9-7(5)11/h3-4,12H,2H2,1H3,(H,9,10,11)/b8-5+ |
InChIキー |
BMAPFUHXPILKQQ-VMPITWQZSA-N |
異性体SMILES |
CCO/C(=C/1\C=CC(=O)NC1=O)/O |
SMILES |
CCOC(=C1C=CC(=O)NC1=O)O |
正規SMILES |
CCOC(=C1C=CC(=O)NC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



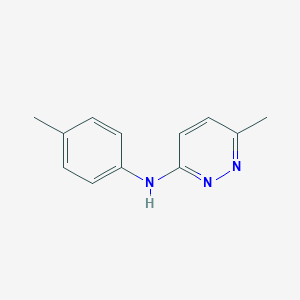
![2-[(4-Chloroanilino)methylene]malononitrile](/img/structure/B232423.png)
![3-Methylpyrido[1,2-a]pyrimidine-2,4-dione](/img/structure/B232434.png)
![(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one](/img/structure/B232436.png)
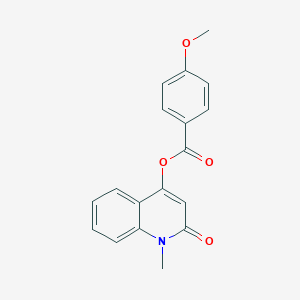

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B232451.png)
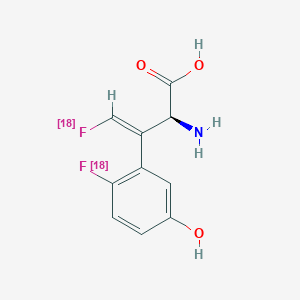
![(4R)-4-[(1Z,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B232465.png)
